molecular formula C10H14N2O2 B1416888 Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate CAS No. 865075-03-2

Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate

Cat. No.: B1416888
CAS No.: 865075-03-2
M. Wt: 194.23 g/mol
InChI Key: JJAFFBYTWQDDTL-UHFFFAOYSA-N
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Description

Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate is a pyridine-containing ester derivative with the molecular formula C₁₀H₁₄N₂O₂ and the SMILES notation COC(=O)CCNCC1=CC=NC=C1 . Its structure comprises a pyridin-4-ylmethylamino group attached to a propanoate backbone, conferring both lipophilic and hydrogen-bonding capabilities. This compound is synthesized via a Michael addition reaction between methyl acrylate and pyridin-4-ylmethylamine derivatives, followed by hydrazinolysis and nucleophilic addition steps to generate intermediates for bioactive molecules .

Its applications span medicinal chemistry, particularly as a precursor for cholinesterase inhibitors and antioxidants, as demonstrated in studies evaluating derivatives for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition . The compound’s pyridine moiety enhances binding affinity to enzymatic active sites, while the ester group facilitates metabolic stability during drug development .

Properties

IUPAC Name

methyl 3-(pyridin-4-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)4-7-12-8-9-2-5-11-6-3-9/h2-3,5-6,12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAFFBYTWQDDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate typically involves the reaction of pyridine-4-methanamine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, which can influence the binding affinity and specificity of the compound. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues of Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate, highlighting differences in substituents, synthesis routes, and biological activities:

Compound Name Molecular Formula Key Structural Differences Synthesis Method Biological Activity/Application References
This compound C₁₀H₁₄N₂O₂ Base structure Michael addition, hydrazinolysis Cholinesterase inhibition, antioxidant
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride C₁₀H₁₆Cl₂N₂O₂ Amino group at position 3; dihydrochloride salt Not specified Enhanced solubility for pharmaceutical use
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₁FN₂O₂ Fluorine substituent on pyridine ring Unclear (catalogued derivative) Potential fluorinated drug intermediate
Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate C₉H₁₃N₃O₃ Pyrimidine ring instead of pyridine Multi-step nucleophilic addition Antiviral or enzyme-targeting applications

Key Comparative Analysis

Substituent Effects on Bioactivity
  • Pyridine vs. Pyrimidine derivatives are often explored for antiviral activity due to their resemblance to nucleic acid bases .
  • Halogenation: The fluorine-substituted analogue (Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate) may exhibit improved metabolic stability and binding affinity in CNS-targeting drugs, as fluorination is a common strategy to modulate pharmacokinetics .
Salt Formation and Solubility

The dihydrochloride salt of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate demonstrates significantly higher aqueous solubility compared to the parent compound, making it preferable for intravenous formulations .

Cholinesterase Inhibition

Derivatives of this compound exhibit IC₅₀ values in the micromolar range for AChE and BuChE inhibition, with the pyridine moiety critical for π-π stacking interactions in the enzyme’s active site . Comparatively, pyrimidine-based analogues show reduced potency, likely due to steric hindrance from the additional nitrogen .

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing Dabigatran etexilate mesylate (an anticoagulant), where its ester group is hydrolyzed to generate active metabolites . Fluorinated and dihydrochloride derivatives are patented for improved bioavailability in cardiovascular and CNS drugs .

Biological Activity

Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate (CAS No. 865075-03-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring linked to an amino propanoate moiety. Its molecular formula is C13H16N2O2C_{13}H_{16}N_2O_2, with a molecular weight of 236.28 g/mol. The compound's structure allows for interactions with various biological targets, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The pyridine moiety can form hydrogen bonds and π-π interactions with active sites on proteins, influencing enzymatic activity and potentially leading to inhibition or activation of specific pathways .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.
  • Anti-inflammatory Effects : The compound has shown potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Some studies indicate that derivatives of this compound may have cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy .

Case Studies and Experimental Results

  • Anticonvulsant Studies : In a study exploring the anticonvulsant properties of similar compounds, this compound was tested alongside other pyridine derivatives. Results indicated that compounds with similar structures exhibited significant protection against seizures induced by pentylenetetrazole (PTZ).
  • Cytotoxicity Assays : A series of cytotoxicity assays were performed on various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). This compound showed promising results, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantPotential anticonvulsant properties observed
Anti-inflammatoryExhibits anti-inflammatory effects
AnticancerCytotoxic effects on cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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